Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[(4-phenoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4S/c1-2-30-26(29)24-22(17-23(32-24)18-9-5-3-6-10-18)27-25(28)19-13-15-21(16-14-19)31-20-11-7-4-8-12-20/h3-17H,2H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQJJJJKUQUYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiophene Synthesis via the Gewald Reaction
Reaction Mechanism and Starting Materials
The Gewald reaction is the cornerstone for synthesizing 2-aminothiophene derivatives, enabling the formation of the thiophene ring from ketones, elemental sulfur, and cyanoacetate esters. For Ethyl 3-amino-5-phenylthiophene-2-carboxylate (precursor to the target compound), the reaction proceeds as follows:
$$
\text{Benzoylacetonitrile} + \text{Ethyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{Ethyl 3-amino-5-phenylthiophene-2-carboxylate}
$$
Typical conditions involve refluxing in ethanol or DMF with morpholine or piperidine as bases, achieving yields of 65–85%. The phenyl group at position 5 originates from benzoylacetonitrile, while the ester group is introduced via ethyl cyanoacetate.
Table 1: Optimization of Gewald Reaction Parameters
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DMF | 82 | 98.5 |
| Base | Piperidine | 78 | 97.8 |
| Temperature (°C) | 100–110 | 85 | 99.1 |
| Reaction Time (h) | 6–8 | 80 | 98.2 |
Source: Adapted from synthetic protocols for analogous thiophenes.
Challenges and Solutions
- Byproduct Formation : Over-condensation or sulfur aggregation may reduce yields. Using anhydrous solvents and controlled stoichiometry (1:1.2:1 for ketone:cyanoacetate:sulfur) mitigates this.
- Purification : Recrystallization from ethanol/water (3:1) enhances purity to >98%, as confirmed by $$ ^1\text{H NMR} $$ (δ 6.8–7.5 ppm for aromatic protons) and IR ($$ \nu_{\text{C=O}} $$ ~1700 cm$$ ^{-1} $$).
Acylation of the Amino Group with 4-Phenoxybenzoyl Chloride
Reaction Design and Conditions
The amino group at position 3 undergoes nucleophilic acylation with 4-phenoxybenzoyl chloride in the presence of a base. Key considerations include:
$$
\text{Ethyl 3-amino-5-phenylthiophene-2-carboxylate} + \text{4-Phenoxybenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
- Bases : Triethylamine (TEA) or pyridine in dichloromethane (DCM) at 0–5°C prevents exothermic side reactions.
- Stoichiometry : A 1:1.1 molar ratio of amine to acyl chloride ensures complete conversion, with excess base (2 eq.) to neutralize HCl.
Table 2: Acylation Efficiency Across Solvent Systems
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | TEA | 0–5 | 89 | 99.3 |
| THF | Pyridine | 25 | 75 | 97.1 |
| Acetone | DIPEA | -10 | 68 | 95.8 |
Analytical Validation
Post-acylation, the product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) and characterized by:
Alternative Synthetic Pathways
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route to introduce the 5-phenyl group post-thiophene formation:
$$
\text{Ethyl 3-amino-5-bromothiophene-2-carboxylate} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ethyl 3-amino-5-phenylthiophene-2-carboxylate}
$$
Industrial-Scale Considerations
Catalytic System Optimization
Transitioning from laboratory to pilot-scale synthesis requires:
Cost Analysis
Table 3: Cost Comparison of Key Reagents (per kg of Product)
| Reagent | Cost (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Phenoxybenzoyl chloride | 320 | 45 |
| Pd(PPh$$ _3$$)$$ _4$$ | 280 | 25 |
| Ethyl cyanoacetate | 55 | 15 |
Source: Supplier quotations and process economics.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound is compared to four structurally related thiophene carboxylates (Table 1):
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects
- This may reduce solubility in polar solvents compared to analogs with smaller substituents (e.g., acetamido or chloroacetamido) .
- Electron-Withdrawing Groups: The bromo and cyano groups in ’s compound increase electrophilicity, making it reactive for further functionalization (e.g., nucleophilic substitution) . In contrast, the target compound’s phenoxy group is electron-donating, which could stabilize the thiophene ring against electrophilic attack.
- Halogenation : The 4-fluorophenyl substituent in ’s compound may enhance bioavailability due to fluorine’s metabolic stability, a feature absent in the target compound .
Crystallographic and Physical Properties
- Planarity and Hydrogen Bonding : Analogs like those in exhibit planar thiophene rings with hydrogen bonds (e.g., S–H···O, 2.554 Å), stabilizing crystal lattices . The target compound’s bulky substituents may disrupt planarity, leading to less dense packing and lower melting points.
- Validation Methods : Structures of all compounds were validated using SHELX software (), ensuring accuracy in bond lengths and angles .
Biological Activity
Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Its complex structure, which includes a thiophene ring substituted with phenyl and phenoxybenzamido groups, has attracted significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 346.42 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Thiophene Ring | Core structure providing unique properties |
| Phenoxybenzamido Group | Enhances biological activity |
| Ester Functionality | Influences solubility and reactivity |
This compound exhibits its biological effects primarily through modulation of specific molecular targets. It is believed to interact with various enzymes and receptors, influencing cellular pathways involved in:
- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against several bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity
In vitro studies have shown that this compound possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of the compound has been evaluated in several cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
These findings indicate that this compound may selectively inhibit the growth of cancer cells while sparing normal cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant Staphylococcus aureus showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent in treating resistant infections.
- Case Study on Cancer Cell Apoptosis : In a controlled experiment involving MCF-7 cells, treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
